molecular formula C6H2Br2FI B1418035 2,4-Dibromo-5-fluoroiodobenzene CAS No. 1000578-13-1

2,4-Dibromo-5-fluoroiodobenzene

Cat. No.: B1418035
CAS No.: 1000578-13-1
M. Wt: 379.79 g/mol
InChI Key: HRPGTIJQQHVOIK-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluoroiodobenzene is an organohalogen compound with the molecular formula C₆H₂Br₂FI and a molecular weight of 379.79 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-5-fluoroiodobenzene plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with enzymes, proteins, and other biomolecules through halogen bonding and aromatic interactions. These interactions can influence the structure and function of the biomolecules, potentially leading to changes in their activity. For example, the presence of bromine and iodine atoms in this compound can form strong halogen bonds with electron-rich sites on proteins, affecting their conformation and stability.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluoroiodobenzene typically involves halogenation reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the benzene ring is sequentially brominated, fluorinated, and iodinated under controlled conditions. The specific details of these processes are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluoroiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biaryl compounds.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluoroiodobenzene in chemical reactions involves the activation of the benzene ring through the presence of halogen atoms. These atoms can be selectively replaced or modified, allowing for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-5-fluoroiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, providing a high degree of reactivity and selectivity in chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,5-dibromo-2-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPGTIJQQHVOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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